molecular formula C11H18ClN3O2S B6222750 tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride CAS No. 2758005-14-8

tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride

Cat. No. B6222750
CAS RN: 2758005-14-8
M. Wt: 291.8
InChI Key:
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Description

Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride, or TBATA-HCl, is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in various fields of research. TBATA-HCl is a derivative of the thiazole ring system, which is a common structural motif found in many biologically active compounds. Its unique structure and properties make it an attractive candidate for use in a variety of research fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

TBATA-HCl has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, TBATA-HCl has been used as a starting material for the synthesis of various thiazole derivatives. In drug discovery, TBATA-HCl has been used as a starting material for the synthesis of various potential therapeutic agents. In biochemistry, TBATA-HCl has been used as a starting material for the synthesis of various enzymes and other biologically active molecules.

Mechanism of Action

The mechanism of action of TBATA-HCl is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and other proteins, which results in the inhibition of certain biological processes. This inhibition can result in a variety of physiological effects, depending on the target enzyme or protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBATA-HCl are not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and other proteins, which can lead to a variety of physiological effects. For example, TBATA-HCl has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can result in improved cognitive function and memory.

Advantages and Limitations for Lab Experiments

The use of TBATA-HCl in laboratory experiments offers several advantages. First, the compound is relatively easy to synthesize, which makes it an attractive candidate for use in a variety of experiments. Second, the compound is relatively stable, which makes it suitable for use in long-term experiments. Third, the compound is relatively non-toxic, which makes it safe to handle in the laboratory. However, there are also some limitations to consider when using TBATA-HCl in laboratory experiments. For example, the compound is not soluble in water, which can limit its use in aqueous solutions. In addition, the compound is not very soluble in organic solvents, which can limit its use in organic synthesis.

Future Directions

TBATA-HCl has a variety of potential future directions. First, the compound could be used in the development of new therapeutic agents, as it has been shown to inhibit the activity of certain enzymes and other proteins. Second, the compound could be used in the development of new organic synthesis methods, as it is relatively easy to synthesize and stable in a variety of conditions. Third, the compound could be used in the development of new biotechnological applications, as it is relatively non-toxic and can be used in a variety of laboratory experiments. Finally, the compound could be used in the development of new materials, as its unique structure and properties make it an attractive candidate for use in a variety of applications.

Synthesis Methods

TBATA-HCl can be synthesized through a two-step process. The first step involves the reaction of 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylic acid with tert-butyl bromide in the presence of sodium hydroxide to form the desired tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate. The second step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of the desired TBATA-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride involves the reaction of tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate with hydrochloric acid.", "Starting Materials": [ "tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate", "hydrochloric acid" ], "Reaction": [ "Add tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate to a reaction vessel", "Add hydrochloric acid to the reaction vessel", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride" ] }

CAS RN

2758005-14-8

Product Name

tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride

Molecular Formula

C11H18ClN3O2S

Molecular Weight

291.8

Purity

95

Origin of Product

United States

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